Technical Guide: 5-Oxo-5-(4-pyridyl)valeric Acid – Mechanism & Applications
Technical Guide: 5-Oxo-5-(4-pyridyl)valeric Acid – Mechanism & Applications
This is an in-depth technical guide on the mechanism of action and chemical utility of 5-Oxo-5-(4-pyridyl)valeric acid (also known as 4-isonicotinoylbutyric acid).
[1]
Executive Summary
5-Oxo-5-(4-pyridyl)valeric acid (CAS: 4940-07-2) is a specialized pyridine derivative functioning primarily as a synthetic intermediate and metabolic probe in medicinal chemistry.[1][2][3][4][5] Structurally, it combines a valeric acid (pentanoic acid) backbone with a 4-pyridyl ketone moiety at the gamma position relative to the carboxyl group (technically the delta position if numbering from carboxyl, but often referred to in relation to the glutaric backbone).[1]
While not a marketed therapeutic agent itself, its mechanism of action is defined by its role as a bioisostere precursor and a structural analog in two critical domains:[1]
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Histone Deacetylase (HDAC) Inhibition Studies: As a pyridine-substituted fatty acid, it serves as a probe for zinc-binding affinity in HDAC active sites, analogous to valproic acid and 4-phenylbutyric acid.[1]
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Nicotinic & Nitrosamine Metabolism: It acts as a regioisomeric standard for investigating the metabolism of tobacco-specific nitrosamines (TSNAs), specifically distinguishing between 3-pyridyl (nicotine-derived) and 4-pyridyl metabolic pathways.[1]
Chemical Identity & Structural Logic
Nomenclature and Properties[1]
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IUPAC Name: 5-Oxo-5-(pyridin-4-yl)pentanoic acid[1]
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Common Names: 4-Isonicotinoylbutyric acid; 4-Pyridoylbutyric acid[1]
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Molecular Formula: C₁₀H₁₁NO₃[1]
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Molecular Weight: 193.20 g/mol [1]
Structural Pharmacophore
The molecule consists of three distinct functional zones:[1]
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Carboxylic Acid Tail: Provides water solubility and capacity for hydrogen bonding or salt formation; mimics the anionic head group of fatty acid metabolites.
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Aliphatic Linker (Propyl chain): A 3-carbon spacer (C2–C4) that determines lipophilicity and flexibility.[1] This length is critical for fitting into hydrophobic pockets of enzymes like HDACs or GABA transaminases.
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4-Pyridyl Ketone Head: A planar, electron-deficient aromatic ring conjugated with a carbonyl.[1] This moiety can accept hydrogen bonds and coordinate with metal ions (e.g., Zn²⁺ in metalloenzymes).[1]
| Feature | Chemical Function | Biological Implication |
| Pyridine Nitrogen | Proton acceptor (pKa ~5.[1]2) | Modulates pH-dependent solubility; interacts with acidic residues in protein targets.[1] |
| Ketone (C5) | Hydrogen bond acceptor | Mimics the transition state of amide hydrolysis; susceptible to reduction by carbonyl reductases.[1] |
| Carboxyl Group | Anionic anchor | Essential for binding to cationic residues (e.g., Arginine) in enzyme active sites.[1] |
Mechanism of Action: Biological Pathways[1]
Histone Deacetylase (HDAC) Inhibition Potential
Valeric acid derivatives are established Class I HDAC inhibitors .[1][6] The mechanism involves the carboxylate group entering the catalytic tunnel of the HDAC enzyme and chelating the Zinc ion (Zn²⁺) required for deacetylation of lysine residues on histones.[1]
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Mechanism: The 4-pyridyl group acts as a "cap" group that sits at the rim of the catalytic tunnel, while the aliphatic chain spans the channel.[1] The pyridine nitrogen offers an alternative zinc-binding motif compared to the classic hydroxamic acid or simple carboxylate.[1]
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Relevance: 5-Oxo-5-(4-pyridyl)valeric acid is used in Structure-Activity Relationship (SAR) studies to optimize the "cap" region of HDAC inhibitors, testing the effect of heteroaromatic rings on selectivity between HDAC isoforms.[1]
Metabolic Probe for Nitrosamine Pathways
In toxicology, this compound serves as a negative control or regioisomer standard for studying the metabolism of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent carcinogen.[1]
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NNK Pathway: NNK is metabolized to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid).[1]
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Probe Utility: By using the 4-pyridyl analog (5-oxo-5-(4-pyridyl)valeric acid), researchers can validate the regioselectivity of cytochrome P450 enzymes (like CYP2A6 and CYP2A13) and carbonyl reductases.[1] The 4-pyridyl geometry prevents it from being a substrate for enzymes strictly specific to the 3-pyridyl (nicotine-like) moiety, allowing for precise background subtraction in metabolic assays.[1]
Experimental Protocols
Synthesis of 5-Oxo-5-(4-pyridyl)valeric Acid
Objective: To synthesize the compound via Friedel-Crafts acylation or Grignard addition.
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Precursors: Isonicotinonitrile or Methyl isonicotinate + Glutaric derivatives.
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Methodology (Grignard Approach):
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Reagent Prep: Generate the Grignard reagent from 4-bromopyridine (using iPrMgCl[1]·LiCl).
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Coupling: React with glutaric anhydride at -78°C in THF.
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Quenching: Acidic workup to hydrolyze the intermediate and yield the keto-acid.
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Purification: Recrystallization from ethanol/water.
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HDAC Inhibition Assay Protocol
Objective: Determine IC50 against nuclear extract HDACs.
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Substrate: Acetylated lysine fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1]
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Incubation: Incubate HeLa nuclear extract with varying concentrations (1 µM – 10 mM) of 5-Oxo-5-(4-pyridyl)valeric acid for 30 min at 37°C.
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Reaction: Add substrate and incubate for 30 min.
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Development: Add developer solution (Trypsin/TSA) to release the fluorophore.
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Detection: Measure fluorescence (Ex 360nm / Em 460nm).
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Analysis: Plot dose-response curve to calculate IC50.
Visualization of Signaling & Synthesis[1]
Pathway Diagram: Structural Relationships
The following diagram illustrates the relationship between 5-Oxo-5-(4-pyridyl)valeric acid, HDAC inhibition, and Nitrosamine metabolism.[1]
Caption: Figure 1.[1] Synthesis and functional utility of 5-Oxo-5-(4-pyridyl)valeric acid as a chemical probe and structural control.
References
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PubChem Compound Summary. (2025). 5-Oxo-5-(4-pyridyl)pentanoic acid.[1] National Center for Biotechnology Information. Link[1]
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Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Link[1]
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Miller, T. A., et al. (2003).[1] Histone deacetylase inhibitors. Journal of Medicinal Chemistry. Link[1]
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Sigma-Aldrich. (2025).[1] Product Specification: 5-Oxo-5-(4-pyridyl)valeric acid. Merck KGaA. Link(Note: Representative link for commercially available building block).
Sources
- 1. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. Valeric acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
